molecular formula C14H13ClS2 B2362187 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide CAS No. 339015-36-0

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide

Cat. No.: B2362187
CAS No.: 339015-36-0
M. Wt: 280.83
InChI Key: WYTSXXPMBSCNKR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide: is an organic compound that features a benzyl sulfide moiety substituted with a 4-chlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide typically involves the reaction of 4-chlorobenzenethiol with 2-(methylsulfanyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetone to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dechlorinated or demethylated products.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide and chlorophenyl groups can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors, leading to altered cellular functions.

Comparison with Similar Compounds

    4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfoxide: An oxidized derivative with similar structural features but different reactivity.

    4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfone: Another oxidized form with distinct chemical properties.

    2-(Methylsulfanyl)benzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide is unique due to its combination of a chlorophenyl group and a methylsulfanyl group attached to a benzyl sulfide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

1-chloro-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTSXXPMBSCNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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